1-(Pyrimidin-2-yl)cyclohexan-1-amine
Description
1-(Pyrimidin-2-yl)cyclohexan-1-amine is a cyclohexylamine derivative featuring a pyrimidin-2-yl substituent. Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms, confers unique electronic and steric properties to the compound.
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
1-pyrimidin-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C10H15N3/c11-10(5-2-1-3-6-10)9-12-7-4-8-13-9/h4,7-8H,1-3,5-6,11H2 |
InChI Key |
HMJRJSCNORMGRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=NC=CC=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyrimidin-2-yl)cyclohexan-1-amine can be synthesized through several methods, including:
Condensation Reactions: One common method involves the condensation of pyrimidin-2-amine with cyclohexanone in the presence of a reducing agent such as sodium cyanoborohydride.
Catalytic Hydrogenation: Another approach is the catalytic hydrogenation of pyrimidin-2-yl cyclohexanone, which involves the reduction of the ketone group to an amine using hydrogen gas and a suitable catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(Pyrimidin-2-yl)cyclohexan-1-amine may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro compound.
Reduction: The pyrimidinyl group can be reduced to form a pyrimidinylamine derivative.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyrimidinyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are often used.
Substitution Reactions: Nucleophiles like alkyl halides and amines, along with suitable solvents and temperatures, are employed.
Major Products Formed:
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Pyrimidinylamine derivatives.
Substitution Products: Various substituted pyrimidinyl compounds.
Scientific Research Applications
1-(Pyrimidin-2-yl)cyclohexan-1-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition and receptor modulation.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and anti-inflammatory effects.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(Pyrimidin-2-yl)cyclohexan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Differences
1-(Pyrimidin-2-yl)cyclohexan-1-amine
- Structure : Pyrimidin-2-yl group directly attached to cyclohexane.
- Key Features : Aromatic pyrimidine enables π-π interactions; nitrogen atoms enhance hydrogen bonding.
1-[2-(Pyridin-2-yl)ethyl]cyclohexan-1-amine (22i)
- Structure : Ethyl-linked pyridine substituent (C13H21N2) .
- Comparison : Increased molecular weight (MW: 205.17) and flexibility compared to the target compound. The pyridine moiety may alter lipophilicity and bioavailability.
2-(Piperidin-1-yl)cyclohexan-1-amine
- Structure : Piperidine substituent (C11H22N2; MW: 182.3) .
- Comparison: Saturated nitrogen ring enhances basicity and solubility in polar solvents.
1-(3-Bromophenyl)cyclohexan-1-amine Hydrochloride
- Structure : Bulky bromophenyl group (C12H16BrClN; MW: 290.62) .
- Comparison: Bromine adds electron-withdrawing effects, reducing solubility (soluble in chloroform/methanol). Higher MW may limit pharmacokinetic properties.
(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine
Physicochemical Properties
Biological Activity
1-(Pyrimidin-2-yl)cyclohexan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antibacterial domains. This article provides a comprehensive overview of the biological activity of this compound, summarizing key findings from recent research, including data tables and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexane ring attached to a pyrimidine moiety, which contributes to its biological activity. The structural characteristics are critical for understanding its interaction with biological targets.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including 1-(Pyrimidin-2-yl)cyclohexan-1-amine. The compound's ability to inhibit cyclooxygenase (COX) enzymes is of particular interest.
Key Findings:
- Inhibitory effects against COX-1 and COX-2 enzymes were assessed using a COX inhibitor screening assay. Compounds with similar structures exhibited significant inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib and diclofenac .
Table 1: IC50 Values for COX Inhibition
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 1-(Pyrimidin-2-yl)cyclohexan-1-amine | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Diclofenac | TBD | TBD |
Note: TBD indicates that specific data for 1-(Pyrimidin-2-yl)cyclohexan-1-amine was not available in the reviewed sources.
Antibacterial Activity
The antibacterial properties of pyrimidine derivatives have also been explored, particularly their effectiveness against Gram-positive and Gram-negative bacteria.
Key Findings:
- In vitro studies demonstrated that derivatives of pyrimidine, including those related to 1-(Pyrimidin-2-yl)cyclohexan-1-amine, showed potent activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant antibacterial potential .
Table 2: Antibacterial Activity Against Various Strains
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 1-(Pyrimidin-2-yl)cyclohexan-1-amine | Staphylococcus aureus | TBD |
| Escherichia coli | TBD | |
| Salmonella typhimurium | TBD |
The mechanism by which 1-(Pyrimidin-2-yl)cyclohexan-1-amine exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with inflammation and bacterial growth. The presence of the pyrimidine ring is thought to facilitate interactions with biological targets, enhancing its pharmacological profile.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Pyrimidine Derivatives : A study focused on various pyrimidine derivatives reported promising anti-inflammatory effects, with some compounds showing greater efficacy than traditional NSAIDs .
- Antibacterial Evaluation : Another study evaluated a series of pyridothienopyrimidine derivatives, revealing that modifications to the pyrimidine structure could enhance antibacterial efficacy against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
